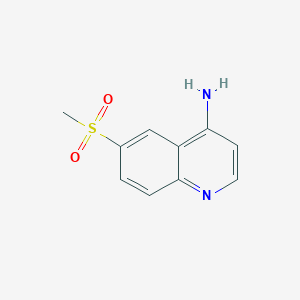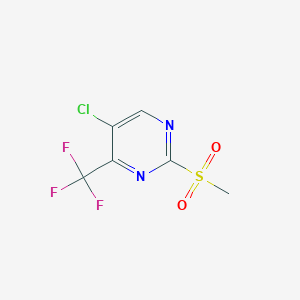
5-(2-Chloroethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloroethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a 2-chloroethyl group at the 5-position. Pyrimidines are aromatic heterocyclic compounds that are widely studied due to their significant biological and pharmacological activities . The presence of the 2-chloroethyl group imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete substitution at the 5-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zinc chloride can enhance the reaction rate and selectivity . Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability .
化学反应分析
Types of Reactions
5-(2-Chloroethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Ethyl-substituted pyrimidines.
科学研究应用
5-(2-Chloroethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(2-Chloroethyl)pyrimidine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as amino or thiol groups in proteins and nucleic acids . This interaction can lead to the inhibition of enzyme activity or disruption of nucleic acid function, contributing to its antiviral and anticancer effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-methylpyrimidine
- 5-(2-Chloroethyl)-2’-deoxyuridine
- 4-Chloro-5-(2-chloroethyl)pyrimidine
Uniqueness
5-(2-Chloroethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chloroethyl-substituted pyrimidines . Its ability to form covalent bonds with nucleophilic sites makes it particularly valuable in medicinal chemistry and drug development .
属性
分子式 |
C6H7ClN2 |
|---|---|
分子量 |
142.58 g/mol |
IUPAC 名称 |
5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2H2 |
InChI 键 |
HXQFYYFWIGTZFE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=N1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)






![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
